5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C7H6Br2N4O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of bromine atoms and a triazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromofuran-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the triazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide or thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the triazole ring and bromine atoms enhances its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furanmethanamine: Similar in structure but lacks the triazole ring.
5-Bromo-2-furaldehyde: Contains the furan ring but differs in functional groups.
1,2,4-Triazole derivatives: Share the triazole ring but vary in substituents.
Uniqueness
5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of the triazole ring and bromofuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H6Br2N4O |
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Molecular Weight |
321.96 g/mol |
IUPAC Name |
5-bromo-1-[(5-bromofuran-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6Br2N4O/c8-5-2-1-4(14-5)3-13-6(9)11-7(10)12-13/h1-2H,3H2,(H2,10,12) |
InChI Key |
LNPGVFZYHMSIDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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